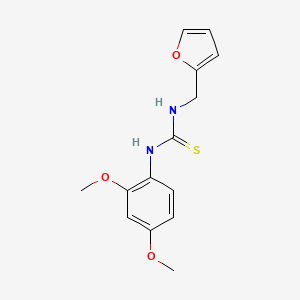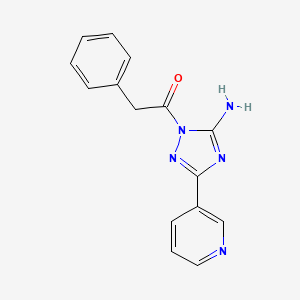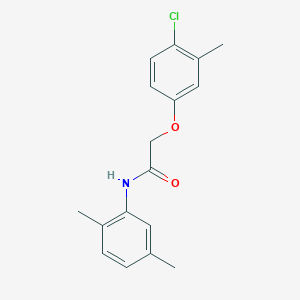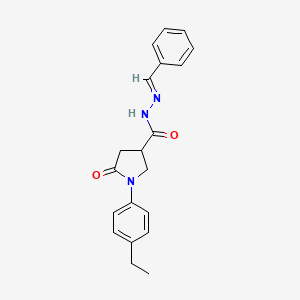![molecular formula C21H16N2OS B5776231 1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5776231.png)
1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a chemical compound used in scientific research for its various biological and physiological effects. It belongs to the class of thiazole compounds and is commonly referred to as NATP. The compound has been extensively studied for its potential applications in drug discovery and development.
作用機序
The mechanism of action of NATP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. NATP has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
NATP has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to scavenge free radicals, which are involved in oxidative stress. NATP has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.
実験室実験の利点と制限
One of the advantages of using NATP in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways, which makes it a useful tool for studying the mechanisms of inflammation and cancer. However, one of the limitations of using NATP is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on NATP. One area of research is the development of more potent and selective analogs of NATP for use in drug discovery and development. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer activities of NATP. Additionally, the potential use of NATP in combination with other drugs for the treatment of inflammatory and cancerous diseases should be explored.
合成法
The synthesis of NATP involves a series of chemical reactions starting with the condensation of 2-naphthylamine and thiourea. The resulting product is then reacted with 4-bromoacetophenone to form NATP. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
NATP has been extensively studied for its potential applications in drug discovery and development. It has been shown to have various biological and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. NATP has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models.
特性
IUPAC Name |
1-[3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14(24)16-7-4-8-19(12-16)22-21-23-20(13-25-21)18-10-9-15-5-2-3-6-17(15)11-18/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWZWVWNPCKBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(4-Naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)




![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)